5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride
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Overview
Description
5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride is a synthetic compound with a molecular weight of 306.83 g/mol . This compound is characterized by the presence of a pyrrolidine ring, an acetamido group, and a hexanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety is synthesized through a series of reactions, including oxidation and reduction steps.
Final Assembly: The final compound is assembled by coupling the pyrrolidine ring, acetamido group, and hexanoic acid moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride can be compared with other similar compounds, such as:
5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}pentanoic acid hydrochloride: Differing by one carbon in the hexanoic acid moiety.
5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}butanoic acid hydrochloride: Differing by two carbons in the hexanoic acid moiety.
5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}propanoic acid hydrochloride: Differing by three carbons in the hexanoic acid moiety.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
IUPAC Name |
5-methyl-3-[[(2-pyrrolidin-2-ylacetyl)amino]methyl]hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-14(18)19)9-16-13(17)8-12-4-3-5-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,17)(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCIESMYXKZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)CC1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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